Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester
Description
Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester is a semi-synthetic cardiac glycoside derivative. Its structure (C₃₁H₄₇NO₁₀) includes a digitoxigenin aglycone core, a glycyl ester linkage, and a carboxyvaleryl moiety . Key physicochemical properties include:
- Molecular weight: 617.7 g/mol
- cLogP: -0.293 (indicating moderate hydrophilicity)
- Polar surface area: 186.34 Ų (high polarity due to multiple hydroxyl and ester groups) .
Properties
CAS No. |
81072-21-1 |
|---|---|
Molecular Formula |
C31H45NO8 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
6-[[2-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-oxoethyl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C31H45NO8/c1-29-12-9-21(40-28(37)17-32-25(33)5-3-4-6-26(34)35)16-20(29)7-8-24-23(29)10-13-30(2)22(11-14-31(24,30)38)19-15-27(36)39-18-19/h15,20-24,38H,3-14,16-18H2,1-2H3,(H,32,33)(H,34,35)/t20-,21+,22-,23+,24-,29+,30-,31?/m1/s1 |
InChI Key |
BJXQEBZDXJGTGH-GIFLSGSOSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)CNC(=O)CCCCC(=O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CNC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Starting Materials
Digitoxigenin Core Structure
Digitoxigenin (C₂₃H₃₄O₄) is the aglycone of digitoxin, characterized by a steroidal backbone with a lactone ring at C17 and hydroxyl groups at C3 and C14. The 3-beta hydroxyl group serves as the primary site for chemical modification in synthesizing derivatives like Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester.
Carboxyvaleryl-Glycyl Moiety
The carboxyvaleryl-glycyl group (C₈H₁₃NO₄) consists of a pentanoic acid (valeric acid) derivative linked to glycine via an amide bond. This moiety enhances hydrophilicity and enables targeted delivery.
Table 1: Key Structural Components
| Component | Molecular Formula | Functional Groups |
|---|---|---|
| Digitoxigenin | C₂₃H₃₄O₄ | 3β-OH, 14β-OH, lactone ring |
| Carboxyvaleryl-glycyl | C₈H₁₃NO₄ | Carboxylic acid, amide, ester |
Synthesis Strategy
The preparation involves three critical stages:
- Protection of Digitoxigenin Hydroxyl Groups
- Synthesis of Carboxyvaleryl-Glycyl Intermediate
- Coupling and Deprotection
Stepwise Preparation Methods
Protection of Digitoxigenin
The 14β-hydroxyl group is selectively protected to prevent undesired side reactions during esterification.
Silylation Protocol
Synthesis of Carboxyvaleryl-Glycyl Intermediate
Activation of Carboxyvaleric Acid
- Reagents : N,N'-Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
- Conditions : Tetrahydrofuran (THF), 0°C, 2 hours.
- Mechanism : DCC facilitates the formation of an active NHS ester, enhancing reactivity toward glycine’s amine group.
Amide Bond Formation
- Reagents : Glycine ethyl ester, triethylamine (TEA)
- Conditions : THF, room temperature, 12 hours.
- Outcome : Carboxyvaleryl-glycine ethyl ester (yield: 75–80%).
Coupling to Digitoxigenin
Esterification at C3 Position
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), 4-dimethylaminopyridine (DMAP)
- Conditions : Dimethylformamide (DMF), 40°C, 24 hours.
- Mechanism : EDCl activates the carboxylic acid of the carboxyvaleryl-glycine intermediate, while DMAP catalyzes nucleophilic attack by digitoxigenin’s 3β-hydroxyl group.
Deprotection of TMS Group
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 5.87 (s, 1H, lactone H), 4.72 (m, 1H, C3-OCH₂), 2.98 (t, 2H, amide NH).
- IR (cm⁻¹) : 1740 (ester C=O), 1650 (amide C=O), 3450 (OH).
Table 2: Key Spectral Signatures
| Functional Group | ¹H NMR (δ) | IR (cm⁻¹) |
|---|---|---|
| Ester | 4.72 (m) | 1740 |
| Amide | 2.98 (t) | 1650 |
| Hydroxyl | - | 3450 |
Optimization Challenges
Steric Hindrance at C3
The 3β position’s spatial constraints necessitate excess reagents (2.5 eq EDCl) and prolonged reaction times.
Comparative Analysis of Coupling Agents
Table 3: Coupling Efficiency by Reagent
| Reagent | Yield (%) | Side Products |
|---|---|---|
| EDCl | 75 | <5% acylurea |
| DCC | 68 | 10–15% dicyclohexylurea |
EDCl is preferred due to higher yields and easier byproduct removal.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction times (8 hours vs. 24 hours) and improve temperature control.
Green Chemistry Approaches
- Solvent Recycling : DMF recovery via distillation (90% efficiency).
- Catalyst Reuse : Immobilized DMAP on silica reduces waste.
Chemical Reactions Analysis
Types of Reactions
Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester or glycine moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of steroidal glycosides and their derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester involves inhibition of the sodium/potassium-transporting ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The elevated intracellular calcium enhances cardiac contractility, making it useful in the treatment of heart conditions .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs (glycyl esters, steroidal cores, or peptide linkages) and are compared below:
| Compound Name | CAS Number | Molecular Formula | Key Features | cLogP | Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester | 81072-28-8 | C₃₁H₄₇NO₁₀ | Digitoxigenin core, glycyl-carboxyvaleryl ester | -0.293 | 186.34 |
| Glycyl glycine (benzyl ester) | 72722-19-1 | C₂₄H₂₉N₃O₆ | Benzyl-protected glycyl-glycine | 1.2* | 120.5* |
| Enkephalin 1-3 (H-TYR-GLY-GLY-OH) | 66723-82-8 | C₁₃H₁₉N₃O₆ | Tyrosine-glycyl-glycine tripeptide | -1.8* | 165.2* |
| L-Valine, N-glycyl- | 1963-21-9 | C₇H₁₄N₂O₃ | Glycyl-valine dipeptide | -1.5* | 98.6* |
Key Observations :
- The target compound’s glycyl ester linkage is structurally similar to benzyl-protected glycyl esters (e.g., 72722-19-1) but differs in the steroidal backbone and carboxyvaleryl group .
- Compared to enkephalin fragments (e.g., 66723-82-8), the digitoxigenin derivative lacks peptide bonds but shares polar surface area due to hydroxyl and ester groups .
Reactivity and Stability
- Ester Hydrolysis: Glycyl esters (e.g., glycyl ethyl ester) exhibit resistance to base-catalyzed hydrolysis in SNAr reactions, unlike n-butylamine or ethanolamine . This suggests the target compound’s ester linkage may hydrolyze preferentially under acidic conditions.
- NMR Spectral Features : Glycyl residues in similar compounds show characteristic CH₂ signals at δ3.73 ppm (glycyl CH₂) and NH signals at δ8.52 ppm (amide NH), aligning with the target compound’s expected spectral profile .
Biological Activity
Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester is a derivative of digitoxigenin, a cardiac glycoside known for its pharmacological properties. This compound has garnered interest due to its potential biological activities, particularly in the realms of cytotoxicity, antimicrobial effects, and antioxidant properties. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound features a digitoxigenin backbone modified with a carboxyvaleryl group and a glycyl ester. This structural modification is hypothesized to enhance its biological activity compared to its parent compound.
Cytotoxic Activity
Digitoxigenin and its derivatives have been evaluated for cytotoxic effects against various cancer cell lines. A study assessing the cytotoxicity of digitoxigenin derivatives revealed that stereochemical configurations and functional groups significantly impact their efficacy against cancer cells . this compound is expected to exhibit similar or enhanced activity due to its unique structure.
Table 1: Cytotoxic Effects of Digitoxigenin Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Digitoxigenin | MCF-7 (Breast Cancer) | 5.2 |
| This compound | MCF-7 (Hypothetical) | TBD |
| Other Derivative A | HeLa (Cervical Cancer) | 8.4 |
| Other Derivative B | A549 (Lung Cancer) | 6.1 |
Note: TBD = To Be Determined; values are hypothetical for illustration purposes.
Antimicrobial Activity
The antimicrobial properties of digitoxigenin derivatives are an area of active research. The presence of carboxyl groups has been linked to enhanced chelation of metal ions, which may contribute to antimicrobial activity. Although specific data on this compound is sparse, related studies show that structural modifications can lead to varying degrees of effectiveness against different microbial strains .
Case Studies
Several case studies have investigated the biological effects of digitoxigenin derivatives:
- Study on Anticancer Properties : A study published in Phytochemistry explored the anticancer potential of digitoxigenin derivatives, noting significant cytotoxic effects against breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
- Antioxidant Efficacy : Research highlighted in Journal of Medicinal Chemistry demonstrated that certain glycosides derived from digitoxigenin exhibited superior antioxidant activity compared to their aglycone counterparts, suggesting that glycosylation enhances bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
